molecular formula C12H12O2 B8319862 Ethyl 4-ethynyl-3-methylbenzoate

Ethyl 4-ethynyl-3-methylbenzoate

Cat. No.: B8319862
M. Wt: 188.22 g/mol
InChI Key: FHAIGFGVVKEWMD-UHFFFAOYSA-N
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Description

Ethyl 4-ethynyl-3-methylbenzoate is a benzoate ester derivative characterized by an ethynyl (-C≡CH) group at the para position and a methyl (-CH₃) group at the meta position of the benzene ring. Benzoate esters are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatility as intermediates in organic synthesis .

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 4-ethynyl-3-methylbenzoate

InChI

InChI=1S/C12H12O2/c1-4-10-6-7-11(8-9(10)3)12(13)14-5-2/h1,6-8H,5H2,2-3H3

InChI Key

FHAIGFGVVKEWMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C#C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Ethyl 4-ethynyl-3-methylbenzoate belongs to a family of substituted benzoates. Key structural analogs include:

Compound Name CAS Number Substituents Similarity Score Key References
Ethyl 4-amino-3-methylbenzoate 66315-23-9 -NH₂ (para), -CH₃ (meta) 0.91
Methyl 4-(methylamino)benzoate 10287-53-3 -NHCH₃ (para) 0.93
Ethyl 4-hydroxy-2,6-dimethylbenzoate 75056-98-3 -OH (para), -CH₃ (ortho, meta) N/A
Ethoxylated ethyl-4-aminobenzoate - -NH₂ (para), ethoxylated chain N/A

Key Observations :

  • Functional Group Impact: The ethynyl group in the target compound introduces sp-hybridized carbon, enhancing reactivity in click chemistry or cross-coupling reactions compared to amino (-NH₂) or hydroxyl (-OH) substituents in analogs .
  • Similarity Scores: Compounds like ethyl 4-amino-3-methylbenzoate (similarity 0.91) and methyl 4-(methylamino)benzoate (0.93) share core benzoate frameworks but differ in substituent electronic profiles, affecting solubility and biological activity .

Physicochemical Properties

Table 1: Physicochemical Comparison
Compound Name Molecular Weight Solubility Melting Point (°C) Key Properties
This compound* ~206.24 (calc.) Low water solubility Not reported High reactivity (ethynyl)
Ethyl 4-amino-3-methylbenzoate 179.21 Soluble in polar solvents 90–92 (synthesis) Hydrogen-bonding capability
Ethoxylated ethyl-4-aminobenzoate 1266.6 Water-soluble Liquid at RT High viscosity, >99% purity
Ethyl 4-hydroxy-2,6-dimethylbenzoate 194.23 Not reported Not reported Stabilized by intramolecular H-bonding

*Calculated properties based on structural analogs.

Key Findings :

  • Solubility: The ethynyl group likely reduces water solubility compared to amino or hydroxylated analogs, aligning with trends observed in ethyl acetoacetate () and other hydrophobic esters .

Q & A

Q. What role does the ethynyl group play in photophysical properties for material science applications?

  • Methodological Answer :
  • UV-Vis Spectroscopy : The ethynyl group extends conjugation, shifting λₘₐₓ to higher wavelengths (e.g., 270 nm → 310 nm) .
  • Fluorescence Quenching Studies : Probe electron-transfer efficiency using quenchers like acrylamide to assess suitability for OLEDs .

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